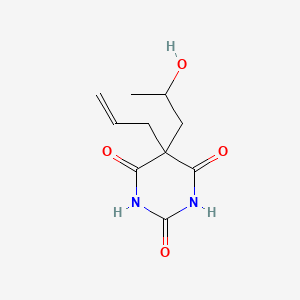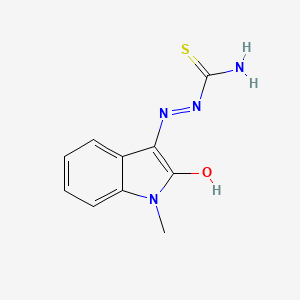
Oxapropanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Oxapropanium can be synthesized through the reaction of a cyclic acetal of an alpha-monohalohydrin of glycerol with dimethylamine. This reaction is followed by treatment with methyl iodide, resulting in the formation of a quaternary ammonium salt . The reaction conditions typically involve:
Reactants: Cyclic acetal of alpha-monohalohydrin of glycerol, dimethylamine, and methyl iodide.
Solvents: Water or alcohol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale of production.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Ensuring the product meets industrial standards for purity and composition.
化学反应分析
Types of Reactions
Oxapropanium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the reagents used.
科学研究应用
Oxapropanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a therapeutic agent.
作用机制
The mechanism of action of oxapropanium involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to various physiological effects.
Pathways Involved: The compound can influence pathways related to cell signaling, metabolism, and immune response.
相似化合物的比较
Similar Compounds
Oxaprozin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Bupropion: A norepinephrine and dopamine reuptake inhibitor used in the treatment of depression and smoking cessation.
Uniqueness of Oxapropanium
This compound is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Unlike oxaprozin and bupropion, this compound is primarily used in industrial and research applications rather than as a therapeutic agent.
属性
CAS 编号 |
92981-69-6 |
|---|---|
分子式 |
C7H16NO2+ |
分子量 |
146.21 g/mol |
IUPAC 名称 |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H16NO2/c1-8(2,3)4-7-5-9-6-10-7/h7H,4-6H2,1-3H3/q+1 |
InChI 键 |
HJPHIJVSRJVAGC-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CC1COCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-[18-(2-amino-2-oxoethyl)-35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784519.png)
![5-(2-Bromoethenyl)-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B10784527.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10784533.png)

![Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-](/img/structure/B10784545.png)


![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)





![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)
